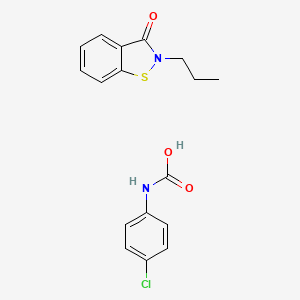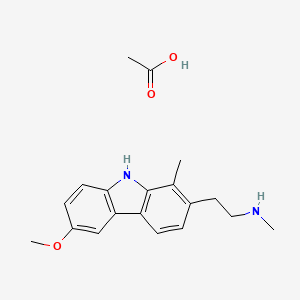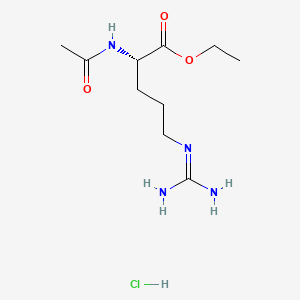![molecular formula C28H26Cl2N6O4 B12685265 N,N'-1,4-Phenylenebis[[2-(4-chloro-O-tolyl)azo]-3-oxobutyramide] CAS No. 40366-31-2](/img/structure/B12685265.png)
N,N'-1,4-Phenylenebis[[2-(4-chloro-O-tolyl)azo]-3-oxobutyramide]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-1,4-Phenylenebis[[2-(4-chloro-O-tolyl)azo]-3-oxobutyramide] is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of azo groups, which are known for their vibrant colors and applications in dye chemistry. The compound’s structure includes a phenylenebis core, which is linked to two 4-chloro-O-tolyl groups through azo linkages, and further connected to 3-oxobutyramide groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-1,4-Phenylenebis[[2-(4-chloro-O-tolyl)azo]-3-oxobutyramide] typically involves a multi-step process. The initial step often includes the diazotization of 4-chloro-O-toluidine, followed by coupling with 1,4-phenylenediamine. The resulting intermediate is then reacted with acetoacetic acid derivatives to form the final product. The reaction conditions usually require acidic or basic environments, controlled temperatures, and specific catalysts to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and ensuring the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-1,4-Phenylenebis[[2-(4-chloro-O-tolyl)azo]-3-oxobutyramide] undergoes various chemical reactions, including:
Oxidation: The azo groups can be oxidized to form nitro compounds.
Reduction: The azo linkages can be reduced to amines using reducing agents like sodium dithionite.
Substitution: The chloro groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Sodium dithionite or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N,N’-1,4-Phenylenebis[[2-(4-chloro-O-tolyl)azo]-3-oxobutyramide] has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a biological stain due to its vibrant color.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of high-performance pigments and coatings.
Mécanisme D'action
The mechanism of action of N,N’-1,4-Phenylenebis[[2-(4-chloro-O-tolyl)azo]-3-oxobutyramide] involves its interaction with molecular targets through its azo and amide groups. The azo groups can undergo redox reactions, while the amide groups can form hydrogen bonds with biological molecules. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-1,4-Phenylenebis(2-chloroacetamide): Similar in structure but lacks the azo groups, resulting in different chemical properties and applications.
N,N’-1,2-Phenylenebis[4-(chloromethyl)benzamide]: Contains chloromethyl groups instead of chloro-O-tolyl groups, leading to variations in reactivity and use.
Uniqueness
N,N’-1,4-Phenylenebis[[2-(4-chloro-O-tolyl)azo]-3-oxobutyramide] is unique due to its combination of azo and amide groups, which confer distinct chemical reactivity and a wide range of applications in various fields.
Propriétés
Numéro CAS |
40366-31-2 |
|---|---|
Formule moléculaire |
C28H26Cl2N6O4 |
Poids moléculaire |
581.4 g/mol |
Nom IUPAC |
2-[(4-chloro-2-methylphenyl)diazenyl]-N-[4-[[2-[(4-chloro-2-methylphenyl)diazenyl]-3-oxobutanoyl]amino]phenyl]-3-oxobutanamide |
InChI |
InChI=1S/C28H26Cl2N6O4/c1-15-13-19(29)5-11-23(15)33-35-25(17(3)37)27(39)31-21-7-9-22(10-8-21)32-28(40)26(18(4)38)36-34-24-12-6-20(30)14-16(24)2/h5-14,25-26H,1-4H3,(H,31,39)(H,32,40) |
Clé InChI |
PWDKCWAYHGWCOJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)Cl)N=NC(C(=O)C)C(=O)NC2=CC=C(C=C2)NC(=O)C(C(=O)C)N=NC3=C(C=C(C=C3)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


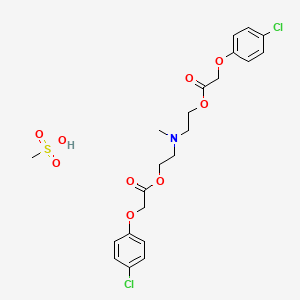


![Methyl 2-[(3,7-dimethyloctylidene)amino]benzoate](/img/structure/B12685193.png)
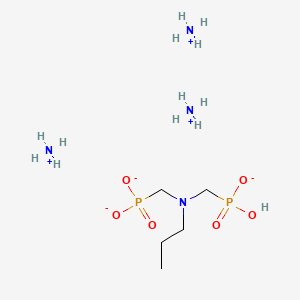
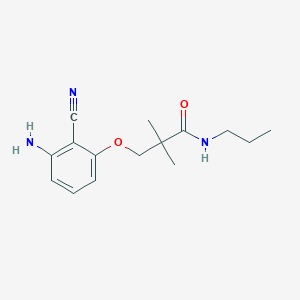
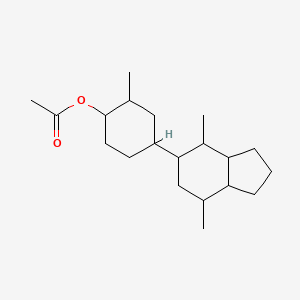
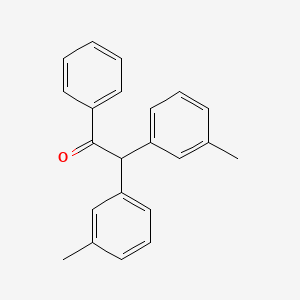
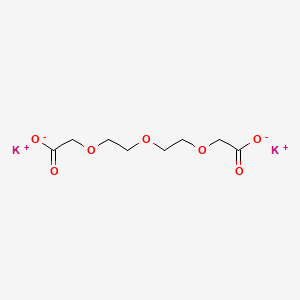
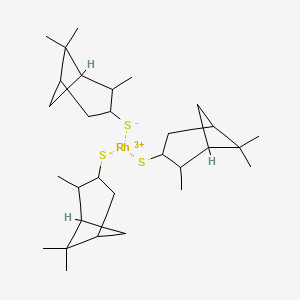
![trizinc;bis(dioxidoboranyl) [dioxidoboranyloxy(hydroxy)phosphoryl] phosphate](/img/structure/B12685242.png)
